Cas no 2034461-12-4 (N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide)

N-(4,4-Difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound featuring a difluorocyclohexyl moiety linked to a 2-methylthiazole-4-carboxamide scaffold. This structure imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The difluorocyclohexyl group contributes to improved bioavailability and conformational rigidity, while the thiazole ring offers potential for hydrogen bonding and π-stacking interactions. This compound is particularly useful in the development of bioactive molecules, such as kinase inhibitors or GPCR modulators, due to its balanced polarity and steric profile. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies.
N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide structure
2034461-12-4 structure
Product Name:N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide
CAS No:2034461-12-4
MF:C11H14F2N2OS
MW:260.303468227386
CID:5962814
PubChem ID:121021859
Update Time:2025-06-12

N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide
    • AKOS026698184
    • N-(4,4-difluorocyclohexyl)-2-methylthiazole-4-carboxamide
    • 2034461-12-4
    • F6559-1410
    • Inchi: 1S/C11H14F2N2OS/c1-7-14-9(6-17-7)10(16)15-8-2-4-11(12,13)5-3-8/h6,8H,2-5H2,1H3,(H,15,16)
    • InChI Key: UHUBRKPIJALQBR-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC(=C1)C(NC1CCC(CC1)(F)F)=O

Computed Properties

  • Exact Mass: 260.07949057g/mol
  • Monoisotopic Mass: 260.07949057g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 70.2Ų

N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide Pricemore >>

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Additional information on N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide

N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide (CAS No. 2034461-12-4): An Emerging Compound in Medicinal Chemistry

N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide (CAS No. 2034461-12-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The incorporation of a difluorocyclohexyl group and a methyl substituent on the thiazole ring imparts specific chemical and biological characteristics that make it an intriguing candidate for further research and development.

The chemical structure of N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide is characterized by a thiazole core with a carboxamide functional group attached to the 4-position. The difluorocyclohexyl moiety at the 4-position of the thiazole ring is particularly noteworthy, as it introduces fluorine atoms that can influence the compound's pharmacokinetic properties, such as solubility, metabolic stability, and bioavailability. Additionally, the presence of a methyl group on the thiazole ring enhances the lipophilicity of the molecule, which can affect its cellular uptake and distribution.

Recent studies have explored the biological activities of N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide in various disease models. One notable area of research is its potential as an anti-inflammatory agent. In vitro experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. These findings suggest that N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another promising application of N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide is in cancer therapy. Preclinical studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. Mechanistic investigations have revealed that N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide can induce apoptosis through the activation of caspase-dependent pathways and the disruption of mitochondrial membrane potential. These findings highlight its potential as a novel anticancer agent with a distinct mechanism of action.

The pharmacokinetic profile of N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide has also been evaluated in preclinical studies. Oral administration of this compound in animal models has shown good bioavailability and a favorable pharmacokinetic profile. The difluorocyclohexyl group appears to enhance metabolic stability, reducing the risk of rapid degradation by hepatic enzymes. Furthermore, the compound exhibits low toxicity in preliminary safety assessments, suggesting that it may be suitable for further clinical development.

In addition to its direct therapeutic applications, N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide has been investigated as a lead compound for structure-based drug design. Computational studies have identified key interactions between this molecule and target proteins involved in inflammatory and cancer pathways. These insights have guided the rational design of analogs with improved potency and selectivity. Ongoing efforts aim to optimize the chemical structure to enhance therapeutic efficacy while minimizing potential side effects.

The synthesis of N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide involves several well-established organic reactions. The key steps include the formation of the thiazole ring through cyclization reactions and the introduction of the difluorocyclohexyl group via substitution or coupling reactions. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its availability for research purposes.

In conclusion, N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide (CAS No. 2034461-12-4) represents an exciting new frontier in medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further investigation in both academic research and pharmaceutical development. As ongoing studies continue to unravel its full potential, this compound holds significant promise for addressing unmet medical needs in inflammatory diseases and cancer therapy.

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